molecular formula C21H20ClN7O B6447645 3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640976-21-0

3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine

Cat. No. B6447645
CAS RN: 2640976-21-0
M. Wt: 421.9 g/mol
InChI Key: LAIWXEZWFBHVNU-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine” is a complex organic molecule. It contains a pyridine ring and a triazolopyrimidine ring, which are connected by a methoxy bridge. The triazolopyrimidine ring is further substituted with a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were determined using these techniques .


Chemical Reactions Analysis

Several chemical reactions involving similar compounds have been reported. For example, the reaction of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation . Another example is the reaction of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine with butyllithium, which gave the ring fission product .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. Researchers have designed and synthesized a set of small molecules based on the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) were evaluated as novel CDK2 inhibitors . Notably:

Cross-Linked Deoxyoligonucleotides Duplex

Compound (a, b) has been employed as a key intermediate in constructing cross-linked deoxyoligonucleotides duplexes . This application highlights its potential in nucleic acid research.

In-Vitro Anticancer Activity

The synthesized derivatives containing the pyrazolo [3,4-d]pyrimidine linkage were tested for their in-vitro anticancer activity against various cancer cell lines. Further investigations are ongoing to explore their efficacy and mechanisms of action .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the broad spectrum of biological activities exhibited by similar compounds, it would be interesting to investigate the potential of this compound in various therapeutic areas .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . The exact nature of this interaction and the resulting changes in cellular processes are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation

Result of Action

The compound’s action results in significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer.

properties

IUPAC Name

7-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O/c22-17-12-23-9-6-18(17)30-13-15-7-10-28(11-8-15)20-19-21(25-14-24-20)29(27-26-19)16-4-2-1-3-5-16/h1-6,9,12,14-15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIWXEZWFBHVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine

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